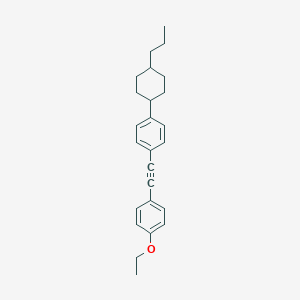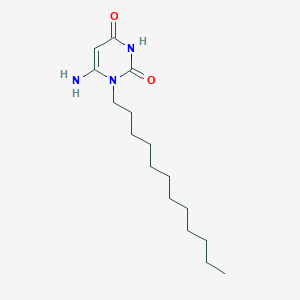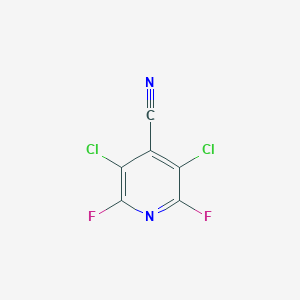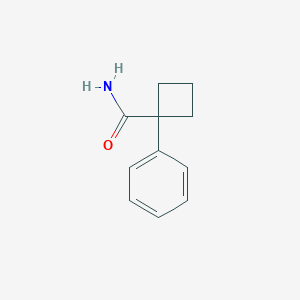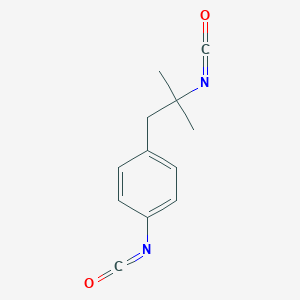
1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene, also known as TMXDI, is a highly reactive diisocyanate that is widely used in the production of polyurethane coatings, adhesives, and elastomers. TMXDI is a versatile compound that offers several advantages over other isocyanates, including improved stability, faster cure times, and reduced toxicity. In
Wissenschaftliche Forschungsanwendungen
1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene has been extensively studied for its use in the production of polyurethane coatings, adhesives, and elastomers. These materials have a wide range of applications, including automotive, aerospace, construction, and consumer goods. 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene is particularly useful in applications that require high performance and durability, such as automotive coatings and adhesives for structural bonding.
Wirkmechanismus
1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene reacts with hydroxyl groups in polyols to form urethane linkages, which crosslink to form a network of polymer chains. The reaction is typically catalyzed by a tertiary amine or organometallic compound, which accelerates the reaction rate and improves the mechanical properties of the resulting polymer. The resulting polyurethane materials have excellent mechanical properties, such as high tensile strength, flexibility, and resistance to abrasion and chemicals.
Biochemische Und Physiologische Effekte
1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene is a highly reactive compound that can cause skin and respiratory irritation upon contact. It is also a potent sensitizer, which means that repeated exposure can lead to allergic reactions. Therefore, it is important to handle 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene with care and to use appropriate personal protective equipment when working with this compound.
Vorteile Und Einschränkungen Für Laborexperimente
1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene offers several advantages over other isocyanates for use in lab experiments. It has a low viscosity, which allows for easy mixing and handling. It also has a long pot life, which means that it can be stored for extended periods without significant degradation. However, 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene is highly reactive and can be difficult to handle due to its sensitivity to moisture and other impurities. Therefore, it is important to use high-quality 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene and to store it in a dry, cool place.
Zukünftige Richtungen
There are several future directions for research on 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene. One area of interest is the development of new catalysts and reaction conditions that can improve the efficiency and selectivity of the 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene synthesis. Another area of interest is the development of new polyurethane materials that exhibit enhanced properties, such as improved thermal stability, fire resistance, and biodegradability. Additionally, there is a need for further research on the health and safety implications of 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene exposure, particularly in occupational settings. Overall, 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene is a promising compound that offers many opportunities for future research and development in the field of polyurethane materials.
Synthesemethoden
1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene is synthesized by reacting 2-methyl-1,3-propanediol with phosgene to form the corresponding diisocyanate. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or pyridine, and a solvent, such as dichloromethane or toluene. The resulting 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene product is a clear, colorless liquid that is highly reactive towards a variety of nucleophiles.
Eigenschaften
CAS-Nummer |
198283-44-2 |
|---|---|
Produktname |
1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene |
Molekularformel |
C12H12N2O2 |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
1-isocyanato-4-(2-isocyanato-2-methylpropyl)benzene |
InChI |
InChI=1S/C12H12N2O2/c1-12(2,14-9-16)7-10-3-5-11(6-4-10)13-8-15/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
PBQXPPBUIBHCIZ-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC=C(C=C1)N=C=O)N=C=O |
Kanonische SMILES |
CC(C)(CC1=CC=C(C=C1)N=C=O)N=C=O |
Synonyme |
Benzene, 1-isocyanato-4-(2-isocyanato-2-methylpropyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



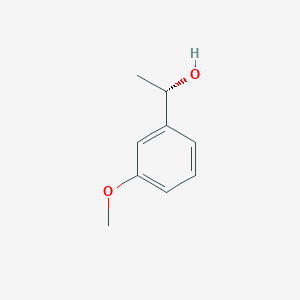

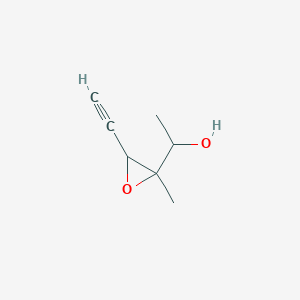
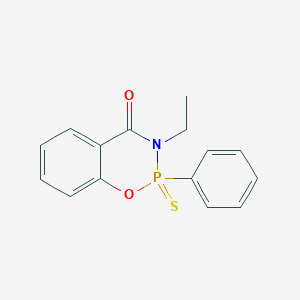
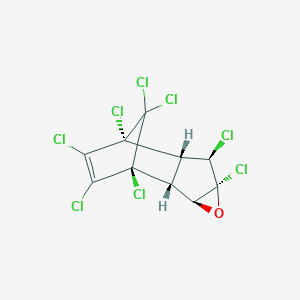
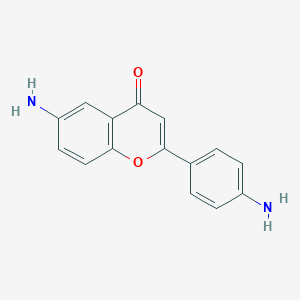
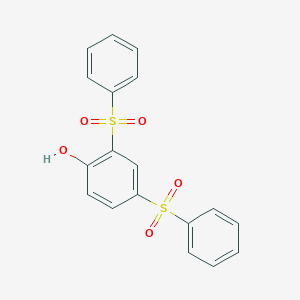
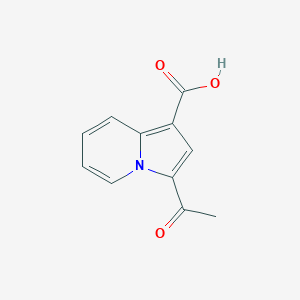
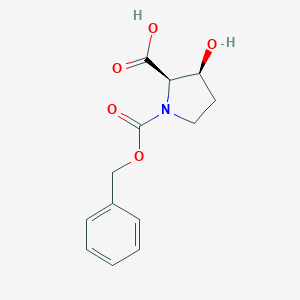
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170084.png)
